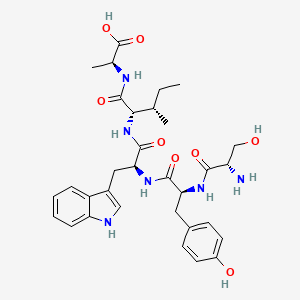
2-Propanol, 1-azido-3-(2-naphthalenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- is a chemical compound with the molecular formula C13H13N3O2. It is known for its unique structure, which includes an azido group and a naphthalenyloxy moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthalenyloxy)-2-propanol. This intermediate is then reacted with sodium azide to produce the final compound . The reaction conditions usually involve heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, where it helps in the labeling and detection of biomolecules.
Medicine: It is studied for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
Comparison with Similar Compounds
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: This compound is an intermediate in the synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- and has similar chemical properties.
3-Azido-1-propanol: This compound contains an azido group and is used in similar cycloaddition reactions.
Propranolol Azide Impurity: This compound is structurally related and is used as a reference standard in analytical chemistry.
The uniqueness of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- lies in its combination of an azido group and a naphthalenyloxy moiety, which imparts specific chemical reactivity and applications.
Properties
CAS No. |
400851-18-5 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-azido-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-12(17)9-18-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,17H,8-9H2 |
InChI Key |
KQXXRBAHPOKDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
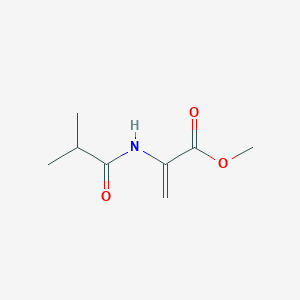
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
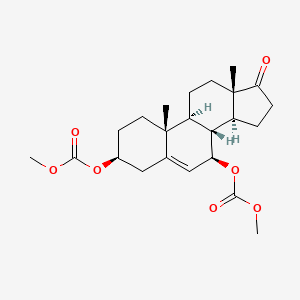
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)

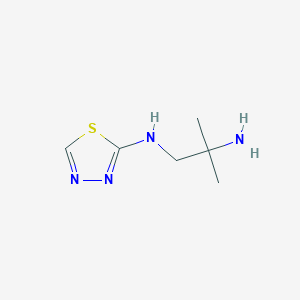
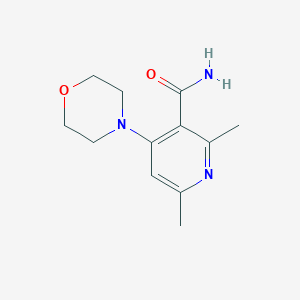
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)

